molecular formula C14H19NO3 B13329896 (2R)-3-Cyclohexyl-2-(2-formyl-1H-pyrrol-1-yl)propanoic acid

(2R)-3-Cyclohexyl-2-(2-formyl-1H-pyrrol-1-yl)propanoic acid

Katalognummer: B13329896
Molekulargewicht: 249.30 g/mol
InChI-Schlüssel: JEBLYTPVDCBQDP-CYBMUJFWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-3-Cyclohexyl-2-(2-formyl-1H-pyrrol-1-yl)propanoic acid is a complex organic compound featuring a cyclohexyl group, a formyl-substituted pyrrole ring, and a propanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-Cyclohexyl-2-(2-formyl-1H-pyrrol-1-yl)propanoic acid typically involves multi-step organic reactions. One common approach is the condensation of cyclohexyl ketone with a pyrrole derivative under acidic conditions, followed by formylation and subsequent carboxylation to introduce the propanoic acid group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-3-Cyclohexyl-2-(2-formyl-1H-pyrrol-1-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

(2R)-3-Cyclohexyl-2-(2-formyl-1H-pyrrol-1-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

Wirkmechanismus

The mechanism of action of (2R)-3-Cyclohexyl-2-(2-formyl-1H-pyrrol-1-yl)propanoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its formyl and carboxyl groups. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2R)-3-Cyclohexyl-2-(2-formyl-1H-pyrrol-1-yl)propanoic acid is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of both a cyclohexyl group and a formyl-substituted pyrrole ring in the same molecule is relatively rare, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C14H19NO3

Molekulargewicht

249.30 g/mol

IUPAC-Name

(2R)-3-cyclohexyl-2-(2-formylpyrrol-1-yl)propanoic acid

InChI

InChI=1S/C14H19NO3/c16-10-12-7-4-8-15(12)13(14(17)18)9-11-5-2-1-3-6-11/h4,7-8,10-11,13H,1-3,5-6,9H2,(H,17,18)/t13-/m1/s1

InChI-Schlüssel

JEBLYTPVDCBQDP-CYBMUJFWSA-N

Isomerische SMILES

C1CCC(CC1)C[C@H](C(=O)O)N2C=CC=C2C=O

Kanonische SMILES

C1CCC(CC1)CC(C(=O)O)N2C=CC=C2C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.